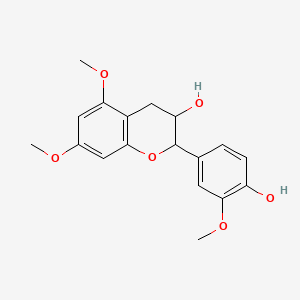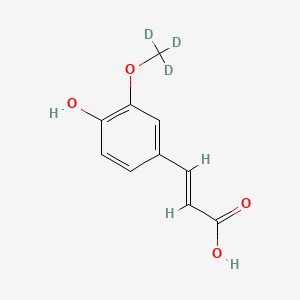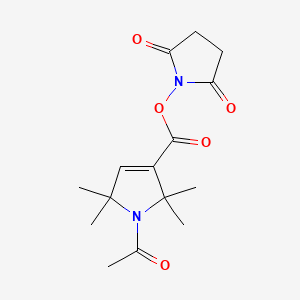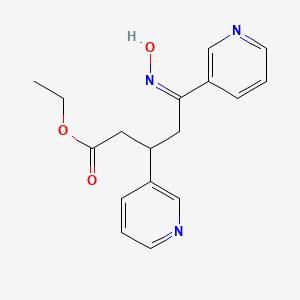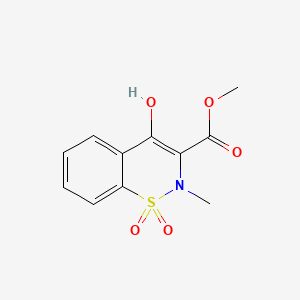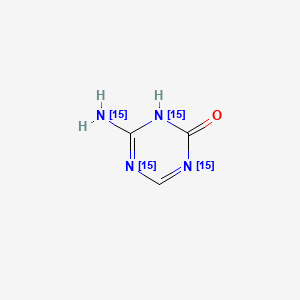
5-Aza Cytosine-15N4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aza Cytosine-15N4: is a synthetic analog of cytosine, a naturally occurring pyrimidine nucleoside This compound is characterized by the substitution of a nitrogen atom at the fifth position of the cytosine ring, which significantly alters its chemical properties and biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aza Cytosine-15N4 typically involves the incorporation of nitrogen-15 isotopes into the cytosine structure. One common method is the reaction of 5-azacytosine with nitrogen-15 labeled ammonia under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the incorporation of the nitrogen-15 isotope.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity starting materials, precise control of reaction parameters, and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Aza Cytosine-15N4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its original cytosine form.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under mild conditions.
Major Products: The major products formed from these reactions include various substituted cytosine derivatives, oxo compounds, and reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Aza Cytosine-15N4 is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is used to study DNA methylation and gene expression. It acts as a hypomethylating agent, inhibiting DNA methyltransferases and leading to the reactivation of silenced genes.
Medicine: The compound has shown promise in the treatment of certain cancers, particularly myelodysplastic syndromes and acute myeloid leukemia. Its ability to inhibit DNA methylation makes it a valuable tool in epigenetic therapy.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a research reagent in the development of new drugs and therapies.
Wirkmechanismus
5-Aza Cytosine-15N4 exerts its effects primarily through the inhibition of DNA methyltransferases. By incorporating into DNA, it prevents the addition of methyl groups to cytosine residues, leading to hypomethylation and the reactivation of silenced genes. This mechanism is particularly effective in cancer cells, where aberrant DNA methylation is a common feature.
Molecular Targets and Pathways: The primary molecular targets of this compound are DNA methyltransferases, enzymes responsible for maintaining DNA methylation patterns. By inhibiting these enzymes, the compound disrupts epigenetic regulation and alters gene expression, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
5-Azacytidine: Another hypomethylating agent used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Decitabine: A cytosine analog with similar hypomethylating properties, used in the treatment of hematological malignancies.
Uniqueness: 5-Aza Cytosine-15N4 is unique due to its incorporation of nitrogen-15 isotopes, which enhances its stability and allows for precise tracking in biological systems. This makes it a valuable tool in research applications where isotopic labeling is required.
Eigenschaften
IUPAC Name |
6-(15N)azanyl-(1,3,5-15N3)1H-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8)/i4+1,5+1,6+1,7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEFTTYGMZOIKO-SQLBHGNYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[15N]C(=O)[15NH]C(=[15N]1)[15NH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

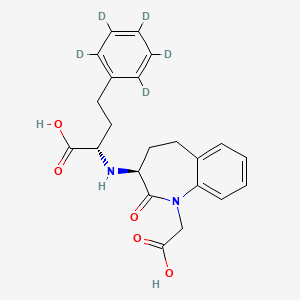


![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)

